(2,3,6-Trifluorophenyl)hydrazine
Description
Structure
3D Structure
Properties
CAS No. |
4920-37-0 |
|---|---|
Molecular Formula |
C6H5F3N2 |
Molecular Weight |
162.11 g/mol |
IUPAC Name |
(2,3,6-trifluorophenyl)hydrazine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-2-4(8)6(11-10)5(3)9/h1-2,11H,10H2 |
InChI Key |
BCQXZXLRWIHFSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)NN)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,6 Trifluorophenyl Hydrazine and Its Analogues
Classical and Modern Approaches to Substituted Phenylhydrazine (B124118) Synthesis
The synthesis of substituted phenylhydrazines, including the trifluorinated analogue, relies on established chemical transformations that have been refined over time. These methods range from classical batch processes to more modern continuous flow systems, each offering distinct advantages in terms of efficiency, safety, and scalability.
Diazotization and Reduction Pathways
A cornerstone of phenylhydrazine synthesis is the diazotization of an aniline (B41778) precursor, followed by a reduction step. omanchem.comchemicalbook.com This classical route, often referred to as the Fischer phenylhydrazine synthesis, involves reacting the corresponding substituted aniline with a diazotizing agent, typically sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. omanchem.comchemicalbook.comgoogle.com This intermediate is then reduced to yield the phenylhydrazine.
The general steps for this pathway are:
Diazotization: Aniline or a substituted aniline is reacted with a diazotizing agent (e.g., sodium nitrite) in an acidic solution at low temperatures to form a diazonium salt. google.com
Reduction: The diazonium salt is then reduced. For example, using sodium sulfite (B76179) leads to the formation of a phenylhydrazine sulfonic acid salt. omanchem.com
Hydrolysis: The intermediate salt is hydrolyzed, typically with an acid like hydrochloric acid, to produce the phenylhydrazine salt (e.g., phenylhydrazine hydrochloride). omanchem.com
Neutralization: The free phenylhydrazine base can be obtained by neutralization with a base. orgsyn.org
Continuous Flow Process for Phenylhydrazine Salt Formation
To address the challenges of traditional batch processing, continuous flow technology has emerged as a safer and more efficient alternative for the synthesis of phenylhydrazine salts. justia.comwipo.int This modern approach integrates the key reaction steps—diazotization, reduction, and acidic hydrolysis/salification—into a single, continuous process. justia.comwipo.intgoogle.com
In a typical continuous flow setup, streams of the substituted aniline, diazotizing reagent, and reducing agent are continuously fed into a microreactor or a series of connected reactors. justia.comwipo.intpatsnap.com The precise control over reaction parameters such as temperature, pressure, and residence time afforded by these systems significantly enhances safety by minimizing the accumulation of hazardous intermediates like diazonium salts. researchgate.net This methodology also leads to improved heat and mass transfer, resulting in faster reaction rates and higher yields. researchgate.net
A key advantage of the continuous flow process is the significant reduction in total reaction time, which can be as short as 20 minutes, compared to several hours for conventional batch methods. justia.comwipo.intpatsnap.com This not only boosts production efficiency but also reduces energy consumption and costs. patsnap.com The development of such integrated systems represents a significant advancement in the industrial production of phenylhydrazine and its derivatives. justia.com
Targeted Synthesis of (2,3,6-Trifluorophenyl)hydrazine Derivatives
The reactivity of the hydrazine (B178648) moiety in this compound allows for a variety of derivatization strategies, enabling the synthesis of a diverse range of analogues with potential applications in various fields of chemistry.
Derivatization Strategies via Condensation Reactions
Condensation reactions are a primary method for derivatizing this compound. This typically involves reacting the hydrazine with a carbonyl compound, such as an aldehyde or a ketone, to form the corresponding hydrazone. mdpi.com This reaction is a type of nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org
The reaction is often catalyzed by a small amount of acid. mdpi.com For example, the synthesis of (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine was achieved by reacting 2-acetylbenzofuran (B162037) with (2,4,6-trichlorophenyl)hydrazine in boiling ethanol (B145695) with hydrochloric acid as a catalyst. mdpi.com This approach can be applied to synthesize a wide array of hydrazone derivatives from this compound by selecting different carbonyl-containing starting materials.
Ultrasonic Irradiation in Hydrazine Carboxamide Synthesis
A green and efficient method for synthesizing hydrazine carboxamides involves the use of ultrasonic irradiation. nih.gov This technique has been shown to significantly accelerate reaction rates and improve yields compared to conventional heating methods. nih.govresearchgate.net The synthesis of hydrazine carboxamides can be achieved by reacting a hydrazine with an appropriate isocyanate or by condensing a hydrazine derivative with a compound containing a carboxylic acid or its derivative.
In a reported example of a related synthesis, hydrazine carboxamides were prepared by the ultrasonication of 1H-indole-2,3-dione and N-(substituted phenyl)hydrazine carboxamides in a water-glycerol solvent system. nih.gov This method, which leverages the high-pressure and high-temperature conditions created by acoustic cavitation, offers a more energy-efficient and environmentally friendly route to these compounds. nih.gov The application of ultrasound could similarly facilitate the synthesis of this compound carboxamide derivatives.
Nucleophilic Substitution for Hydrazide Formation
Hydrazides, which are derivatives of hydrazine, can be synthesized through nucleophilic substitution reactions. One approach involves the alkylation of trifluoroacetyl-protected hydrazides. scholaris.caresearchgate.net This multi-step process includes:
Protection: The hydrazine is first acylated, for instance with trifluoroacetic anhydride, to protect one of the nitrogen atoms and activate the other. scholaris.ca
Alkylation: The resulting trifluoroacetyl hydrazide is then alkylated using an alcohol in a Mitsunobu reaction or with an alkyl halide under basic conditions. scholaris.ca
Deprotection: The trifluoroacetyl group is subsequently removed under reductive or hydrolytic conditions to yield the N'-alkyl hydrazide. scholaris.ca
This strategy provides a versatile route to a variety of N-substituted hydrazides. Another method involves the direct reaction of activated amides with hydrazine in an aqueous environment at room temperature to produce acyl hydrazides. organic-chemistry.org These synthetic pathways could be adapted for the preparation of various hydrazide derivatives of this compound.
Reactivity and Reaction Pathways of 2,3,6 Trifluorophenyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The presence of two nitrogen atoms with lone pairs of electrons makes the hydrazine group a potent nucleophile. This reactivity is central to its role in forming new carbon-nitrogen bonds, which is a cornerstone of many synthetic transformations.
Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes)
(2,3,6-Trifluorophenyl)hydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. youtube.comquora.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule. quora.com The resulting (2,3,6-trifluorophenyl)hydrazones are often stable, crystalline solids. youtube.com This reactivity is analogous to the reaction of phenylhydrazine (B124118) with carbonyl compounds. youtube.com
The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by proton transfer and subsequent dehydration to yield the C=N double bond of the hydrazone. libretexts.orglibretexts.org These hydrazone derivatives can be important intermediates for further transformations, such as the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. libretexts.orglibretexts.org
Reactions with Carboxylic Acids and Derivatives
The reaction of hydrazines with carboxylic acids and their derivatives, such as acid chlorides and esters, leads to the formation of acylhydrazides. While the direct reaction with carboxylic acids can be challenging, the use of more reactive derivatives facilitates the transformation. For instance, the reaction with an acid chloride would proceed via a nucleophilic acyl substitution mechanism.
In a related context, the synthesis of amides directly from carboxylic acids and hydrazines has been achieved using a catalytic amount of zinc chloride (ZnCl₂), with ammonia (B1221849) as the only by-product. rsc.org This suggests a potential pathway for the acylation of this compound. Furthermore, reactions of hydrazines with α,β-unsaturated carboxylic acid derivatives can lead to the formation of pyrazolidinone structures through a Michael addition followed by cyclization. The reaction of 3-hydrazinobenzoic acid with N-sulfinyltrifluoromethanesulfonamide occurs at the hydrazino group, preserving the carboxylic acid functionality, which highlights the differential reactivity within the molecule. researchgate.net
Cyclization Reactions for Heterocyclic Compound Formation
The true synthetic utility of this compound is most evident in its application for constructing a wide array of heterocyclic compounds. The hydrazine moiety provides two adjacent nitrogen atoms, which are pre-disposed to be incorporated into five- and six-membered rings, as well as more complex fused systems.
Synthesis of Pyrazole (B372694) Derivatives
The Knorr pyrazole synthesis and related methods are classic examples of using hydrazines to form pyrazole rings. youtube.com This typically involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.combeilstein-journals.org The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. youtube.com
Multicomponent reactions have also been developed for the efficient synthesis of pyrazole derivatives. For instance, pyrano[2,3-c]pyrazoles can be synthesized through a four-component reaction involving an aromatic aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine derivative. nih.govnih.gov These reactions can be promoted by various catalysts and conditions, including microwave irradiation and the use of nanocatalysts. nih.gov The substitution pattern on the resulting pyrazole is influenced by the specific reactants and conditions employed. organic-chemistry.org
Formation of Fused Heterocyclic Systems (e.g., Furo[3,2-b]pyrroles, Pyrido[2,3-d]pyrimidines)
The reactivity of the hydrazine group can be harnessed to construct more complex, fused heterocyclic systems. For example, the synthesis of pyrazolo[3,4-d]pyridazinone derivatives has been achieved through the cyclization of pyrazole carboxylic acids with various hydrazines. dergipark.org.tr This demonstrates the potential for this compound to participate in the formation of pyridazine (B1198779) rings fused to other heterocycles.
Furthermore, 1,2,3-triazole-fused pyrazines and pyridazines can be synthesized by reacting hydrazine hydrate (B1144303) with dicarbonyl-1,2,3-triazoles. nih.govnih.gov This highlights a strategy where a pre-formed triazole ring bearing dicarbonyl functionalities undergoes cyclocondensation with a hydrazine to build the fused pyridazine ring.
Derivatization to Triazoles and Tetrazines
This compound can serve as a precursor for the synthesis of triazole and tetrazine rings, which are six-membered aromatic rings containing three and four nitrogen atoms, respectively.
Triazoles: There are two common isomers, 1,2,3-triazoles and 1,2,4-triazoles. nih.govfrontiersin.org The synthesis of 1,2,4-triazoles can be achieved through various methods, including the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, and the Einhorn-Brunner reaction, which is the condensation of a hydrazine with a diacylamine. scispace.com Microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has also been reported as a simple and efficient method. organic-chemistry.org
Tetrazines: The synthesis of 1,2,4,5-tetrazines can be accomplished through the reaction of nitriles with hydrazine, often in the presence of a catalyst. youtube.com Metal catalysts, such as nickel and zinc triflates, have been shown to effectively promote the formation of 3,6-disubstituted-1,2,4,5-tetrazines from nitriles and hydrazine. nih.gov
Intramolecular Cyclization Processes
Intramolecular cyclization reactions are fundamental to the synthesis of various heterocyclic compounds. For this compound, a prominent pathway for such cyclizations is the Fischer indole (B1671886) synthesis, a classic and widely used method for constructing the indole nucleus. testbook.comwikipedia.org
The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst. testbook.comwikipedia.org The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a new C-C bond and subsequently cyclizes to yield the indole ring system. byjus.com The choice of the acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. testbook.comwikipedia.org Common catalysts include hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. testbook.comwikipedia.org
The general mechanism for the Fischer indole synthesis can be outlined in the following steps:
Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form the corresponding (2,3,6-trifluorophenyl)hydrazone.
Tautomerization: The hydrazone tautomerizes to its enamine form.
nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step.
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of an ammonia molecule to afford the final aromatic indole derivative. byjus.com
While specific research detailing the intramolecular cyclization of this compound is not extensively documented in publicly available literature, the principles of the Fischer indole synthesis provide a strong framework for predicting its behavior. The fluorine atoms on the phenyl ring are expected to influence the electronic properties of the intermediate hydrazone and the subsequent rearrangement and cyclization steps.
Table 1: Key Steps in the Fischer Indole Synthesis
| Step | Description | Key Intermediates |
| 1 | Condensation of this compound with a carbonyl compound. | (2,3,6-Trifluorophenyl)hydrazone |
| 2 | Isomerization of the hydrazone to its more reactive tautomer. | Ene-hydrazine |
| 3 | Acid-catalyzed rearrangement to form a new carbon-carbon bond. | Di-imine intermediate |
| 4 | Ring closure followed by the elimination of ammonia to form the stable indole. | Aminoindoline, Indole |
Electrochemical Behavior and Oxidation Mechanisms
The electrochemical properties of this compound are of interest for understanding its redox behavior and potential applications in electroanalytical chemistry and electrosynthesis. The oxidation of phenylhydrazines, in general, is a complex process that can proceed through various intermediates.
Cyclic voltammetry is a powerful technique used to study the electrochemical behavior of compounds. youtube.com In a typical cyclic voltammetry experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured. youtube.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and kinetics of the electrochemical reactions. youtube.com
For substituted phenylhydrazines, the electrochemical oxidation typically involves the transfer of electrons from the hydrazine moiety. The presence of electron-withdrawing fluorine atoms in this compound is expected to make the oxidation more difficult compared to unsubstituted phenylhydrazine, resulting in a higher oxidation potential.
The general mechanism for the electrochemical oxidation of phenylhydrazines can involve the following steps:
Initial Oxidation: The hydrazine undergoes a one-electron oxidation to form a radical cation.
Deprotonation: The radical cation can lose a proton to form a phenylhydrazyl radical.
Further Oxidation and Reactions: The phenylhydrazyl radical can undergo further oxidation and subsequent chemical reactions, leading to the formation of various products, including diazene (B1210634) derivatives and ultimately nitrogen gas and a substituted benzene.
Table 2: General Electrochemical Parameters in Cyclic Voltammetry
| Parameter | Description | Information Gained |
| Peak Potential (Ep) | The potential at which the current reaches a maximum for a redox process. | Thermodynamic information about the redox couple. |
| Peak Current (Ip) | The maximum current measured during a potential sweep. | Information about the concentration of the analyte and the kinetics of the reaction. |
| Scan Rate (ν) | The rate at which the potential is swept. | Helps in determining the reversibility and mechanism of the electrode process. |
Further research employing techniques like cyclic voltammetry and controlled potential electrolysis on this compound would be necessary to fully elucidate its specific electrochemical behavior and oxidation mechanisms.
Applications of 2,3,6 Trifluorophenyl Hydrazine in Advanced Organic Synthesis Research
Role as a Key Intermediate in Organic Transformations
(2,3,6-Trifluorophenyl)hydrazine is a pivotal intermediate in a variety of organic transformations, most notably in the synthesis of heterocyclic compounds. The presence of the hydrazine (B178648) moiety, coupled with the electron-withdrawing nature of the trifluorinated phenyl ring, allows for a range of reactions to proceed with high efficiency and selectivity.
One of the most prominent applications of phenylhydrazine (B124118) derivatives is in the Fischer indole (B1671886) synthesis . This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and an aldehyde or ketone, to produce an indole. nih.govuni.lu The indole scaffold is a core structure in numerous pharmaceuticals and biologically active compounds. The use of this compound in this reaction allows for the synthesis of indoles bearing a trifluorophenyl substituent, which can enhance their therapeutic potential. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a uni.luuni.lu-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. nih.gov
Beyond indole synthesis, this compound is instrumental in the synthesis of other important heterocyclic systems such as pyrazoles and triazoles. For instance, it can react with β-dicarbonyl compounds or their equivalents to form substituted pyrazoles. These five-membered heterocyclic rings are also prevalent in many bioactive molecules. nih.govrsc.org Similarly, multicomponent reactions involving hydrazine derivatives can lead to the formation of triazole rings, which are known for their wide range of applications in pharmaceuticals and materials science. nih.govgoogle.com
The trifluorophenyl group in these transformations often imparts desirable properties to the final products, such as increased metabolic stability, enhanced binding affinity to biological targets, and modified lipophilicity.
Table 1: Examples of Organic Transformations Involving Phenylhydrazine Derivatives
| Reaction Name | Reactants | Product Class | Significance |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Indoles | Core of many pharmaceuticals nih.govuni.lutubitak.gov.tr |
| Pyrazole (B372694) Synthesis | Phenylhydrazine, 1,3-Dicarbonyl Compound | Pyrazoles | Found in various bioactive compounds nih.govrsc.org |
| Triazole Synthesis | Hydrazine, Trifluoroacetimidoyl chloride, etc. | 1,2,4-Triazoles | Important in medicinal and materials chemistry nih.govgoogle.com |
Utilization in the Development of Research Probes and Analytical Reagents
The reactivity of the hydrazine group makes this compound a valuable tool for the development of research probes and analytical reagents. Its ability to react with specific functional groups allows for the derivatization and labeling of various molecules for analytical and biological studies.
In analytical chemistry, particularly in mass spectrometry-based analyses, derivatization is often employed to improve the ionization efficiency, chromatographic separation, and structural characterization of analytes. Hydrazine derivatives are effective derivatizing agents for carbonyl-containing compounds, such as fatty acids and aldehydes.
For the analysis of fatty acids , which can be challenging to detect directly by mass spectrometry, derivatization of the carboxylic acid group is a common strategy. While not specifically detailing the use of this compound, studies have shown that other hydrazine derivatives, such as dansylhydrazine, can be used to label fatty acids. rsc.org This process enhances their detection sensitivity in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. The trifluorophenyl group in this compound could potentially offer advantages in certain mass spectrometry applications due to the mass defect of fluorine atoms, aiding in the identification of derivatized analytes.
4-Hydroxynonenal (HNE) is a highly reactive and unstable aldehyde produced during lipid peroxidation, making its detection and quantification challenging. Derivatization with hydrazine-containing reagents is a common method to stabilize HNE and facilitate its analysis. For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) is widely used to form a stable hydrazone derivative of HNE, which can then be quantified by HPLC or GC-MS. The use of a fluorinated hydrazine like this compound could offer an alternative derivatization strategy, potentially improving the analytical performance in terms of sensitivity and selectivity, especially in complex biological matrices.
Table 2: Derivatization Strategies Using Hydrazine Reagents
| Analyte | Derivatizing Agent Principle | Analytical Technique | Benefit of Derivatization |
| Fatty Acids | Reaction with hydrazine to form stable hydrazides | LC-MS/MS | Improved sensitivity and detection rsc.org |
| 4-Hydroxynonenal (HNE) | Reaction with hydrazine to form stable hydrazones | HPLC, GC-MS | Stabilization and enhanced quantification |
The selective modification of biomolecules is crucial for studying their function and localization within biological systems. Hydrazine-mediated bioconjugation has emerged as a powerful tool for this purpose. The hydrazine group can react with carbonyl groups (aldehydes and ketones) present in or introduced into biomolecules like proteins and peptides to form stable hydrazone linkages.
While specific examples using this compound are not extensively documented in the provided search results, the general principle of hydrazone ligation is well-established. This chemistry provides a bioorthogonal method for labeling biomolecules, meaning the reaction occurs selectively with the target functional group without interfering with other biological functionalities. The trifluorophenyl moiety could serve as a unique tag for detection by 19F NMR spectroscopy or as a handle for further chemical modifications. The introduction of fluorine atoms can also influence the properties of the labeled biomolecule, which could be exploited in various research contexts.
Contribution to Materials Science Research
The incorporation of fluorine atoms into organic materials can significantly impact their properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. While the direct application of this compound in the synthesis of materials like conductive polymers or functional dyes is not explicitly detailed in the provided search results, the use of fluorinated building blocks in materials science is a burgeoning field. nih.gov
Fluorinated analogs of various organic compounds are synthesized to create materials with tailored properties. For instance, the synthesis of fluorinated 1,2,3-triazoles has been explored for applications in drug discovery and bioconjugation. It is plausible that this compound could serve as a precursor for creating novel fluorinated monomers or intermediates for polymerization reactions, leading to the development of new functional polymers. The synthesis of conductive polymers often involves the polymerization of aromatic monomers, and the introduction of a trifluorophenyl group could modulate the electronic properties and processability of the resulting polymer. tubitak.gov.tr
Furthermore, the structural motifs accessible from this compound, such as indoles and pyrazoles, are known to be components of various functional materials. Therefore, while direct evidence is limited in the provided search results, the potential for this compound to contribute to the development of new materials remains a promising area for future research.
Structural Characterization and Spectroscopic Analysis in Research
X-ray Crystallography for Solid-State Structure Elucidation
For hydrazine (B178648) derivatives, X-ray studies can confirm the geometry of the phenyl and hydrazine moieties and identify non-covalent interactions that stabilize the crystal packing. researchgate.netmdpi.com While this method is paramount for structural chemistry, specific crystallographic data such as the crystal system, space group, and unit cell dimensions for (2,3,6-Trifluorophenyl)hydrazine are not detailed in the available research.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
NMR spectroscopy is an essential tool for determining the structure of molecules in solution. Both ¹H-NMR and ¹³C-NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.
In the ¹H-NMR spectrum of this compound, distinct signals would be expected for the protons of the hydrazine group (-NHNH₂) and the aromatic protons on the phenyl ring. The hydrazine protons often appear as a broad singlet due to chemical exchange and quadrupole effects from the nitrogen atoms. The aromatic protons would exhibit complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atoms.
The ¹³C-NMR spectrum would show signals for each unique carbon atom in the molecule. The carbons bonded directly to fluorine atoms would appear as doublets due to ¹J-coupling and would be shifted downfield. The carbon atom attached to the hydrazine group would also have a characteristic chemical shift.
Although NMR is a standard characterization technique, specific chemical shift (δ) and coupling constant (J) values for this compound are not available in the cited literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features. The N-H stretching vibrations of the hydrazine group are typically observed in the region of 3200-3400 cm⁻¹. researchgate.net Strong absorptions corresponding to the C-F stretching vibrations are expected in the fingerprint region, generally between 1200 and 1300 cm⁻¹. Other notable peaks would include C-N stretching and aromatic C-C and C-H vibrations.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydrazine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3400 |
| Phenyl C-F | Stretch | 1200 - 1300 |
| Phenyl C-N | Stretch | 1350 - 1380 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Data are based on typical values for related compounds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenylhydrazine (B124118) and its derivatives typically exhibit two main types of absorption bands: a strong band at shorter wavelengths corresponding to a π→π* transition within the aromatic ring and a weaker band at longer wavelengths from an n→π* transition involving the non-bonding electrons on the nitrogen atoms.
The specific wavelengths (λmax) and molar absorptivities (ε) of these transitions for this compound would be influenced by the trifluoro-substitution pattern on the phenyl ring. This technique is also fundamental to spectrophotometric methods used for quantification.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For hydrazine derivatives, MS can confirm the molecular formula and provide clues about the compound's connectivity. nih.gov
The molecular weight of this compound (C₆H₅F₃N₂) is 162.04 g/mol . In mass spectrometry, the compound can be ionized to produce a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). Predicted mass-to-charge ratios (m/z) for various adducts have been calculated. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₆H₆F₃N₂⁺ | 163.04776 |
| [M+Na]⁺ | C₆H₅F₃N₂Na⁺ | 185.02970 |
| [M]⁺ | C₆H₅F₃N₂⁺ | 162.03993 |
| [M-H]⁻ | C₆H₄F₃N₂⁻ | 161.03320 |
Data sourced from PubChemLite. uni.lu
Common fragmentation pathways for similar phenylhydrazines include the loss of the NH₂ group or cleavage of the C-N bond, resulting in a trifluorophenyl cation.
Spectrophotometric Methods for Analytical Quantification and Validation
Spectrophotometric methods are widely used for the quantitative determination of hydrazines, often involving a derivatization reaction to produce a colored compound that can be measured using a UV-Vis spectrophotometer. epa.gov These methods are valuable for validating compound concentrations in various samples.
One established method involves the reaction of hydrazine and hydrazides with trinitrobenzenesulfonic acid. nih.gov This reaction produces different chromogens with distinct absorption maxima, allowing for the simultaneous determination of hydrazine (λmax = 570 nm) and hydrazides (λmax = 385 and 500 nm) in a mixture. nih.gov Another common reagent is p-dimethylaminobenzaldehyde, which reacts with hydrazine to form a yellow p-Dimethylaminobenzalazine product with a characteristic absorbance peak around 457 nm. rsc.org Such methods provide a simple, reliable, and sensitive approach for the quantification of hydrazine-containing compounds. epa.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
